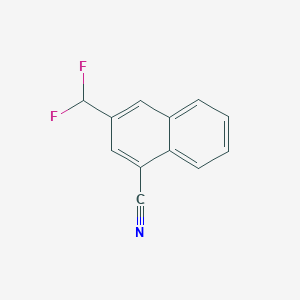
1-Cyano-3-(difluoromethyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-Cyano-3-(difluorométhyl)naphtalène est un composé organique appartenant à la classe des naphtalènes. Il se caractérise par la présence d'un groupe cyano (-CN) et d'un groupe difluorométhyl (-CF2H) liés à un cycle naphtalène.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du 1-Cyano-3-(difluorométhyl)naphtalène implique généralement l'introduction des groupes cyano et difluorométhyl sur le cycle naphtalène. Une méthode courante consiste à faire réagir le 1-bromo-3-(difluorométhyl)naphtalène avec une source de cyanure dans des conditions appropriées. La réaction est généralement effectuée en présence d'un catalyseur au palladium et d'une base, telle que le carbonate de potassium, dans un solvant organique comme le diméthylformamide .
Méthodes de production industrielle : La production industrielle du 1-Cyano-3-(difluorométhyl)naphtalène peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions de réaction optimisées peut améliorer le rendement et la pureté du composé. De plus, l'utilisation de catalyseurs plus efficaces et de solvants plus écologiques peut rendre le processus plus durable.
Analyse Des Réactions Chimiques
Types de réactions : Le 1-Cyano-3-(difluorométhyl)naphtalène subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les naphtoquinones correspondantes.
Réduction : La réduction du groupe cyano peut donner des amines primaires.
Substitution : Le groupe difluorométhyl peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou l'hydrogène gazeux en présence d'un catalyseur peuvent être utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés pour les réactions de substitution.
Principaux produits :
Oxydation : Naphtoquinones.
Réduction : Amines primaires.
Substitution : Différents naphtalènes substitués selon le nucléophile utilisé.
Applications De Recherche Scientifique
Le 1-Cyano-3-(difluorométhyl)naphtalène a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme unité de base dans la synthèse de molécules organiques plus complexes.
Biologie : Le composé peut être utilisé dans l'étude des interactions enzymatiques et comme sonde dans les essais biochimiques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du 1-Cyano-3-(difluorométhyl)naphtalène implique son interaction avec des cibles moléculaires par l'intermédiaire de ses groupes cyano et difluorométhyl. Ces groupes fonctionnels peuvent participer à diverses réactions chimiques, telles que l'addition nucléophile et la substitution, qui peuvent moduler l'activité des enzymes et d'autres molécules biologiques. Les voies impliquées peuvent inclure l'inhibition d'enzymes spécifiques ou l'interaction avec des récepteurs cellulaires .
Composés similaires :
1-Cyanonaphtalène : Structure similaire mais sans le groupe difluorométhyl.
3-(Difluorométhyl)naphtalène : Structure similaire mais sans le groupe cyano.
1-Cyano-2-(difluorométhyl)naphtalène : Structure similaire avec un positionnement différent des groupes fonctionnels.
Unicité : Le 1-Cyano-3-(difluorométhyl)naphtalène est unique en raison de la présence à la fois de groupes cyano et difluorométhyl sur le cycle naphtalène. Cette combinaison de groupes fonctionnels confère des propriétés chimiques distinctes, telles qu'une réactivité accrue et un potentiel pour des transformations chimiques diverses .
Mécanisme D'action
The mechanism of action of 1-Cyano-3-(difluoromethyl)naphthalene involves its interaction with molecular targets through its cyano and difluoromethyl groups. These functional groups can participate in various chemical reactions, such as nucleophilic addition and substitution, which can modulate the activity of enzymes and other biological molecules. The pathways involved may include inhibition of specific enzymes or interaction with cellular receptors .
Comparaison Avec Des Composés Similaires
1-Cyanonaphthalene: Similar structure but lacks the difluoromethyl group.
3-(Difluoromethyl)naphthalene: Similar structure but lacks the cyano group.
1-Cyano-2-(difluoromethyl)naphthalene: Similar structure with different positioning of the functional groups.
Uniqueness: 1-Cyano-3-(difluoromethyl)naphthalene is unique due to the presence of both cyano and difluoromethyl groups on the naphthalene ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations .
Propriétés
Formule moléculaire |
C12H7F2N |
|---|---|
Poids moléculaire |
203.19 g/mol |
Nom IUPAC |
3-(difluoromethyl)naphthalene-1-carbonitrile |
InChI |
InChI=1S/C12H7F2N/c13-12(14)9-5-8-3-1-2-4-11(8)10(6-9)7-15/h1-6,12H |
Clé InChI |
KDZMKQZNOLXSRZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C=C2C#N)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11894495.png)


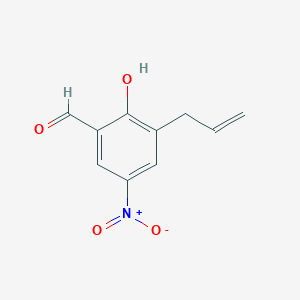

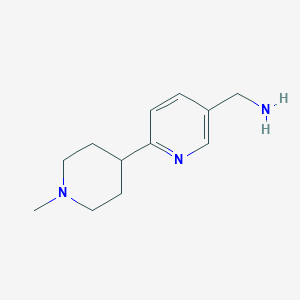




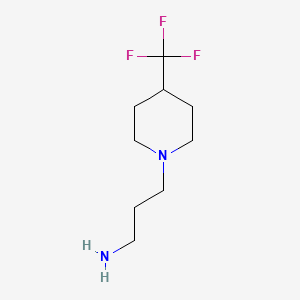
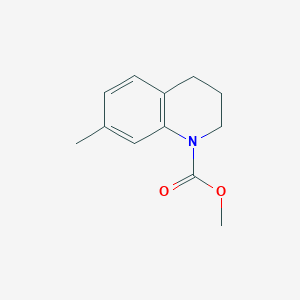
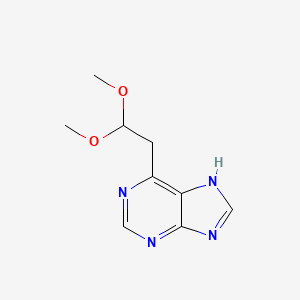
![1,7-Diazaspiro[4.4]nonane, 7-(5-isothiazolyl)-](/img/structure/B11894609.png)
